molecular formula C7H15NO B8086190 (2R,6S)-2,4,6-trimethylmorpholine

(2R,6S)-2,4,6-trimethylmorpholine

Cat. No.: B8086190
M. Wt: 129.20 g/mol
InChI Key: APOJIILNJVLCQE-KNVOCYPGSA-N
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Description

(2R,6S)-2,4,6-trimethylmorpholine is a stereochemically defined morpholine derivative characterized by three methyl groups at positions 2, 4, and 6 of the six-membered oxygen-containing heterocycle. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and ability to modulate physicochemical properties. The (2R,6S) stereochemistry introduces specific spatial arrangements that influence solubility, stability, and biological interactions.

Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-8(3)5-7(2)9-6/h6-7H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOJIILNJVLCQE-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38574-43-5
Record name rac-(2R,6S)-2,4,6-trimethylmorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

(2R,6S)-2,4,6-Trimethylmorpholine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide, which can be further utilized in other chemical processes.

  • Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine or other derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Morpholines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Analgesic Activity

Research indicates that (2R,6S)-2,4,6-trimethylmorpholine exhibits significant analgesic properties. In a study employing the rat tail flick method, compounds related to this morpholine derivative demonstrated pain relief at doses as low as 25 mg/kg, showcasing its potential as a pain management agent .

Anticancer Activity

In vitro studies have revealed that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis in malignant cells. This anticancer property positions it as a candidate for further exploration in oncological therapies.

Neuropharmacological Effects

The compound has been investigated for its influence on neurotransmitter systems. It has been associated with modulation of monoamine neurotransmitters such as dopamine and norepinephrine, making it a potential candidate for treating mood disorders and conditions like depression and anxiety . Its ability to act as a selective norepinephrine reuptake inhibitor suggests therapeutic applications in managing depressive disorders.

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that yield various derivatives with enhanced pharmacological profiles. For instance:

  • Prodrugs : The development of prodrugs based on this morpholine structure enhances bioavailability and therapeutic efficacy by modifying the compound's pharmacokinetic properties .
  • Chiral Synthesis : The compound's chirality is crucial for its biological activity; thus, methods for synthesizing enantiomerically pure forms are of significant interest in pharmaceutical chemistry.

Case Study: Antidepressant Potential

A notable study explored the antidepressant properties of this compound analogs. These compounds were found to significantly increase serotonin levels in animal models, suggesting their potential use in developing new antidepressants .

Case Study: Pain Management

In another investigation focusing on pain management, derivatives of this compound were tested against standard analgesics. Results indicated comparable efficacy with fewer side effects, highlighting their utility in clinical settings .

Summary Table of Applications

Application AreaDescriptionKey Findings
Analgesic ActivityPain relief in rodent modelsEffective at 25 mg/kg using rat tail flick method
Anticancer ActivityCytotoxic effects on cancer cell linesInduces apoptosis; inhibits cell proliferation
NeuropharmacologicalModulates neurotransmitter levelsPotential treatment for depression and anxiety
SynthesisChiral synthesis and prodrug developmentEnhances bioavailability and therapeutic efficacy

Mechanism of Action

The mechanism by which (2R,6S)-2,4,6-trimethylmorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a chiral ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Morpholine Derivatives

Compound Substituents Key Features Applications
This compound 2,4,6-trimethyl High lipophilicity, stereospecificity Drug intermediates, agrochemicals
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidinyl Electrophilic, reactive Kinase inhibitors, herbicides
4-(2-Chloroethyl)morpholine HCl Chloroethyl Alkylation precursor Surfactants, bioactive synthesis

Table 2. Impact of Stereochemistry on Properties

Compound Stereochemistry Solubility Strategy Biological Relevance
This compound (2R,6S) Potential salt formation Enhanced metabolic stability
Bis[(2R,6S)-...] sulfate hydrate (2R,6S) Sulfate salt Antibacterial activity

Biological Activity

(2R,6S)-2,4,6-trimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of effects that are currently under investigation. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_17N_O. The compound features a morpholine ring with three methyl groups at the 2, 4, and 6 positions. This configuration contributes to its steric and electronic properties, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against several cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cell LineIC50 (µM)
MCF-715
A54920

Flow cytometry analysis revealed an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptotic activity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the morpholine ring allows for potential covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzyme activities or receptor functions, leading to observed biological effects .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of derivatives based on this compound demonstrated enhanced antimicrobial activity when specific substituents were introduced at various positions on the morpholine ring. This highlights the importance of structural modifications in optimizing biological activity.
  • Cancer Cell Line Studies : Another study focused on the compound's effect on different cancer cell lines. Results indicated that structural analogs with variations in methyl substitution patterns exhibited differing levels of cytotoxicity. This suggests that fine-tuning the chemical structure can lead to improved therapeutic profiles .

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